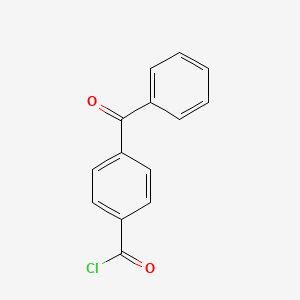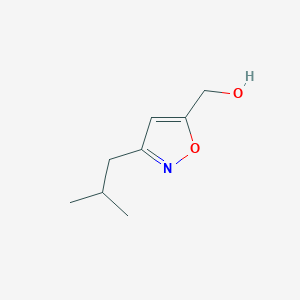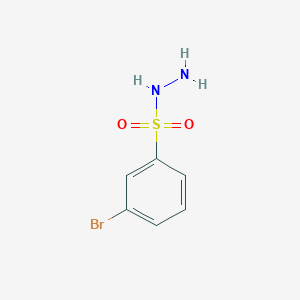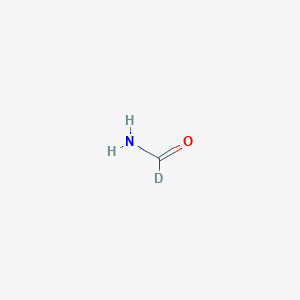
Formamida-1-d
Descripción general
Descripción
This compound is represented by the chemical formula DCONH2 and has a molecular weight of 46.05 g/mol . Deuterioformamide is a colorless liquid that is miscible with water and has an ammonia-like odor . It is widely used in various scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Deuterioformamide is utilized in various scientific research fields due to its unique properties:
Mecanismo De Acción
Target of Action
Formamide-1-d, a deuterium-labeled formamide , primarily targets RNA metabolism . RNA metabolism involves the synthesis, processing, and function of coding and non-coding RNA molecules and their interacting proteins . These processes are crucial for higher-order events such as cell cycle control, development, innate immune response, and the occurrence of genetic diseases .
Mode of Action
Formamide-1-d interacts with its targets by weakening RNA-related processes in vivo . It likely achieves this by relaxing RNA secondary structures and/or RNA-protein interactions . This interaction results in changes such as decreased splicing efficiency and increased R-loop formation .
Biochemical Pathways
Formamide-1-d affects the biochemical pathways involved in RNA metabolism . The compound’s action on these pathways can lead to significant changes in cell morphology and cell cycle regulation . Additionally, formamide-1-d can be used as a nitrogen source in biotechnological production processes .
Pharmacokinetics
It is known that formamide, from which formamide-1-d is derived, acts as an ionic solvent that destabilizes non-covalent bonds . This property could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Formamide-1-d.
Result of Action
The action of Formamide-1-d leads to molecular and cellular effects such as decreased splicing efficiency and increased R-loop formation . Additionally, it can cause remarkable morphology and cell cycle defects .
Action Environment
The action, efficacy, and stability of Formamide-1-d can be influenced by environmental factors. For instance, light conditions can affect the formation of nucleobases from formamide . Furthermore, the presence of certain minerals, such as cerium phosphate, can act as a photocatalyst, enhancing the reaction of formamide to form nucleosides and nucleotides .
Análisis Bioquímico
Biochemical Properties
Formamide-1-d participates in numerous biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as a solvent that destabilizes non-covalent bonds . This property allows formamide-1-d to influence the structure and function of these biomolecules, potentially altering their activity and the biochemical reactions they participate in .
Cellular Effects
Formamide-1-d has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, formamide-1-d has been found to weaken RNA-related processes in vivo, potentially by relaxing RNA secondary structures and/or RNA-protein interactions .
Molecular Mechanism
The molecular mechanism of action of formamide-1-d involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, formamide-1-d has been shown to preferentially target RNA-related processes in vivo, likely by relaxing RNA secondary structures and/or disrupting RNA-protein interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of formamide-1-d can change over time. It has been observed that formamide lowers the melting temperatures of DNAs linearly, depending on the composition, helix conformation, and state of hydration . This suggests that formamide-1-d may have a destabilizing effect on the helical state of DNA, which could have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of formamide-1-d can vary with different dosages in animal models. While specific studies on formamide-1-d are limited, formamide has been studied extensively. For instance, formamide has been found to have no adverse effects when used at the maximum proposed dose in pigs and other animal species . The use of ammonium formate, a related compound, in dairy animals and laying poultry has raised concerns due to potential exposure of consumers to formamide .
Metabolic Pathways
Formamide-1-d is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, formamide has been proposed as an innovative nitrogen source achieved through metabolic engineering, underscoring its potential in supporting growth and production in biotechnological processes .
Transport and Distribution
Formamide-1-d is transported and distributed within cells and tissues. While specific transporters or binding proteins for formamide-1-d have not been identified, studies on formamide suggest that it can easily enter cells and is not metabolized . This implies that formamide-1-d could be similarly distributed within cells and tissues.
Subcellular Localization
Given formamide’s ability to interact with various biomolecules and influence cellular processes, it is plausible that formamide-1-d could be localized to specific compartments or organelles within the cell, potentially influencing its activity or function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deuterioformamide can be synthesized through the deuteration of formamide. One common method involves the exchange of hydrogen atoms in formamide with deuterium using deuterium oxide (D2O) as the deuterium source. The reaction is typically carried out under mild conditions to ensure complete deuteration .
Industrial Production Methods
In industrial settings, formamide-1-d is produced by the carbonylation of ammonia with deuterium-labeled carbon monoxide. This process involves the reaction of deuterium-labeled carbon monoxide with ammonia to form formamide-1-d. The reaction is carried out under controlled temperature and pressure conditions to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
Deuterioformamide undergoes various chemical reactions, including:
Decomposition: When heated above 100°C, formamide-1-d decomposes into carbon monoxide and ammonia.
Hydrolysis: Deuterioformamide can be hydrolyzed to formic acid and ammonia in the presence of water.
Reduction: It can be reduced to methylamine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Decomposition: Heating formamide-1-d above 100°C.
Hydrolysis: Water and acidic or basic conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Decomposition: Carbon monoxide and ammonia.
Hydrolysis: Formic acid and ammonia.
Reduction: Methylamine.
Comparación Con Compuestos Similares
Deuterioformamide is compared with other similar compounds such as:
Formamide: The non-deuterated form of formamide, which has similar chemical properties but lacks the isotopic labeling.
Dimethylformamide: A derivative of formamide with two methyl groups, used as a solvent in organic synthesis.
Acetamide: Another simple amide with similar properties but different applications.
Deuterioformamide is unique due to its deuterium labeling, which makes it valuable in isotopic labeling studies and research applications requiring stable isotopes .
Propiedades
IUPAC Name |
deuterioformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514751 | |
| Record name | (~2~H)Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.047 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35692-88-7 | |
| Record name | (~2~H)Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35692-88-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Formamide-1-d used as a model for studying peptide backbone damage?
A1: Formamide-1-d (DCONH2) serves as a simplified model for the peptide backbone due to the presence of the amide bond (CONH). This bond is a fundamental structural unit within peptides and proteins. By studying the effects of low-energy electrons on Formamide-1-d, researchers can gain insights into the potential damage mechanisms that ionizing radiation, which generates secondary electrons, may inflict on the peptide backbone of larger biomolecules. []
Q2: How does the chemical environment of the amide bond influence its susceptibility to electron-induced damage?
A2: Research suggests that the sensitivity of the peptide backbone to secondary electrons can vary depending on the surrounding chemical environment. [] In the study using self-assembled monolayers (SAMs) of Lys amides, the amide groups were spatially separated from the gold substrate by hydrocarbon chains. This configuration aimed to isolate the effects of electron irradiation on the amide bond without direct influence from the metal substrate. Comparing the anion desorption patterns from Formamide-1-d and the Lys amide SAMs provides insights into how the presence of different chemical groups and their spatial arrangement might influence the vulnerability of the peptide backbone to electron-induced damage. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



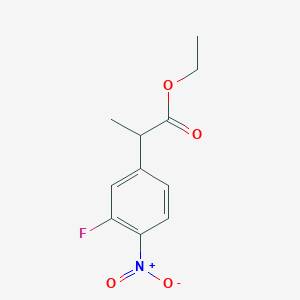
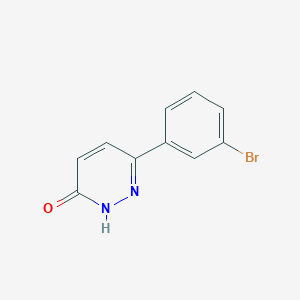
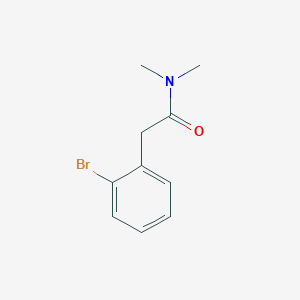
![Benzo[g]quinoxaline](/img/structure/B1338093.png)
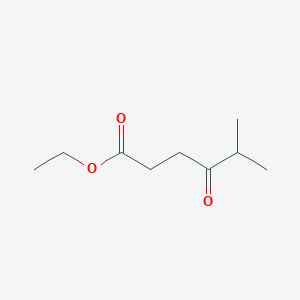
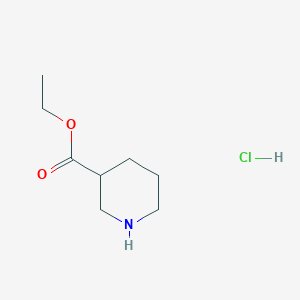
![3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine](/img/structure/B1338099.png)
